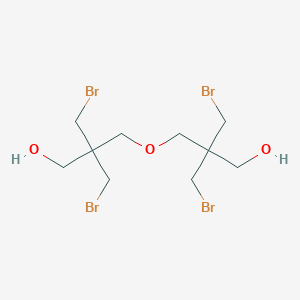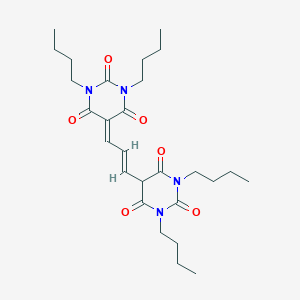
Bis(1,3-dibutylbarbiturate)trimethine oxonol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-dibutylbarbiturate)trimethine oxonol, also known as DiBAC4(3), is a fluorescent dye used in scientific research for various applications. It is a lipophilic cationic dye that can be used to measure membrane potential changes in cells.
作用機序
The mechanism of action of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves its ability to cross cell membranes and accumulate in the mitochondria. It becomes fluorescent when it binds to the mitochondrial membrane potential. Changes in the membrane potential lead to changes in the fluorescence intensity of the dye, allowing for measurement of membrane potential changes in cells.
Biochemical and Physiological Effects:
Bis(1,3-dibutylbarbiturate)trimethine oxonol has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not affect the activity of enzymes or ion channels in cells.
実験室実験の利点と制限
The advantages of using Bis(1,3-dibutylbarbiturate)trimethine oxonol in lab experiments include its high sensitivity and selectivity for measuring changes in membrane potential. It is also easy to use and can be used in a variety of cell types. However, the limitations include its potential for photobleaching and the need for calibration before use.
将来の方向性
There are several future directions for the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in scientific research. One area of interest is the use of the dye for studying the effects of drugs on mitochondrial function. Another area is the development of new derivatives of the dye with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in combination with other fluorescent dyes could provide new insights into cellular function and signaling pathways.
合成法
The synthesis of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol. The reaction takes place in the presence of a base and an organic solvent.
科学的研究の応用
Bis(1,3-dibutylbarbiturate)trimethine oxonol has numerous applications in scientific research. It is commonly used to measure changes in membrane potential in cells, such as neurons, cardiomyocytes, and other excitable cells. It can also be used to study the effects of drugs on membrane potential changes.
特性
CAS番号 |
110425-49-5 |
|---|---|
製品名 |
Bis(1,3-dibutylbarbiturate)trimethine oxonol |
分子式 |
C27H40N4O6 |
分子量 |
516.6 g/mol |
IUPAC名 |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
InChIキー |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
異性体SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
正規SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
同義語 |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

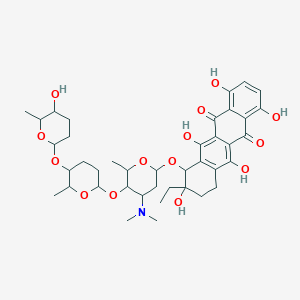
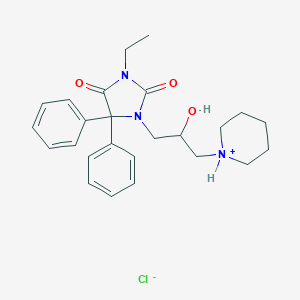

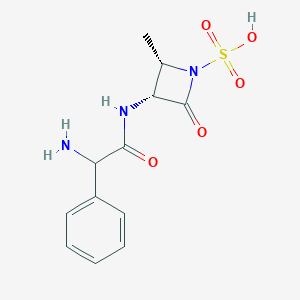
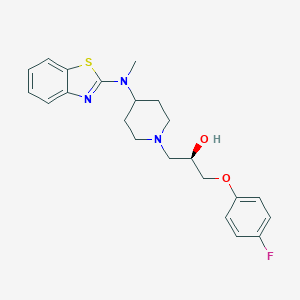
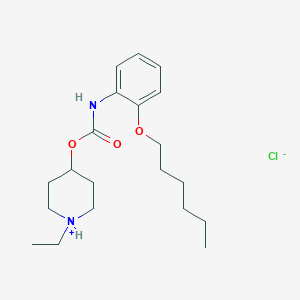
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)

